molecular formula C17H19Cl2NO3S B11479942 N-(2,5-dichlorophenyl)-2-methoxy-4-methyl-5-(propan-2-yl)benzenesulfonamide

N-(2,5-dichlorophenyl)-2-methoxy-4-methyl-5-(propan-2-yl)benzenesulfonamide

Cat. No.: B11479942
M. Wt: 388.3 g/mol
InChI Key: HLVHZJNKPMBJPB-UHFFFAOYSA-N
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Description

N-(2,5-dichlorophenyl)-2-methoxy-4-methyl-5-(propan-2-yl)benzenesulfonamide is a complex organic compound known for its diverse applications in scientific research and industry This compound features a sulfonamide group attached to a benzene ring, which is further substituted with dichlorophenyl, methoxy, methyl, and isopropyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dichlorophenyl)-2-methoxy-4-methyl-5-(propan-2-yl)benzenesulfonamide typically involves multiple steps:

    Formation of the Benzene Sulfonamide Core: The initial step often involves the sulfonation of a substituted benzene ring. This can be achieved by reacting the benzene derivative with chlorosulfonic acid or sulfur trioxide in the presence of a suitable solvent.

    Introduction of the Dichlorophenyl Group: The dichlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable dichlorophenyl halide reacts with the benzene sulfonamide core.

    Methoxylation and Alkylation: The methoxy and isopropyl groups are typically introduced through alkylation reactions. Methoxylation can be achieved using methanol and a strong base, while isopropylation can be done using isopropyl halides in the presence of a base.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dichlorophenyl)-2-methoxy-4-methyl-5-(propan-2-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonamide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amines.

    Substitution: Substituted sulfonamides.

Scientific Research Applications

N-(2,5-dichlorophenyl)-2-methoxy-4-methyl-5-(propan-2-yl)benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex sulfonamide derivatives.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting sulfonamide-sensitive enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2,5-dichlorophenyl)-2-methoxy-4-methyl-5-(propan-2-yl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes that utilize PABA as a substrate. This inhibition can disrupt essential biological pathways, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-dichlorophenyl)-2-methoxy-4-methyl-5-(propan-2-yl)benzenesulfonamide
  • N-(2,5-dichlorophenyl)-2-ethoxy-4-methyl-5-(propan-2-yl)benzenesulfonamide
  • N-(2,5-dichlorophenyl)-2-methoxy-4-ethyl-5-(propan-2-yl)benzenesulfonamide

Uniqueness

N-(2,5-dichlorophenyl)-2-methoxy-4-methyl-5-(propan-2-yl)benzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Properties

Molecular Formula

C17H19Cl2NO3S

Molecular Weight

388.3 g/mol

IUPAC Name

N-(2,5-dichlorophenyl)-2-methoxy-4-methyl-5-propan-2-ylbenzenesulfonamide

InChI

InChI=1S/C17H19Cl2NO3S/c1-10(2)13-9-17(16(23-4)7-11(13)3)24(21,22)20-15-8-12(18)5-6-14(15)19/h5-10,20H,1-4H3

InChI Key

HLVHZJNKPMBJPB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C(C)C)S(=O)(=O)NC2=C(C=CC(=C2)Cl)Cl)OC

Origin of Product

United States

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